molecular formula C31H35NO16 B1428224 4-Nitrophenyl 2-O-(2,3,4-tri-O-acetyl-beta-L-fucopyranosyl)-6-O-benzoyl-alpha-D-galactopyranoside CAS No. 1043415-48-0

4-Nitrophenyl 2-O-(2,3,4-tri-O-acetyl-beta-L-fucopyranosyl)-6-O-benzoyl-alpha-D-galactopyranoside

Cat. No. B1428224
M. Wt: 677.6 g/mol
InChI Key: XCTRVDVYYTYELV-ODNKWTBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 2-O-(2,3,4-tri-O-acetyl-beta-L-fucopyranosyl)-6-O-benzoyl-alpha-D-galactopyranoside is a useful research compound. Its molecular formula is C31H35NO16 and its molecular weight is 677.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrophenyl 2-O-(2,3,4-tri-O-acetyl-beta-L-fucopyranosyl)-6-O-benzoyl-alpha-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 2-O-(2,3,4-tri-O-acetyl-beta-L-fucopyranosyl)-6-O-benzoyl-alpha-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1043415-48-0

Product Name

4-Nitrophenyl 2-O-(2,3,4-tri-O-acetyl-beta-L-fucopyranosyl)-6-O-benzoyl-alpha-D-galactopyranoside

Molecular Formula

C31H35NO16

Molecular Weight

677.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4-dihydroxy-6-(4-nitrophenoxy)-5-[(2R,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C31H35NO16/c1-15-25(43-16(2)33)27(44-17(3)34)28(45-18(4)35)31(42-15)48-26-24(37)23(36)22(14-41-29(38)19-8-6-5-7-9-19)47-30(26)46-21-12-10-20(11-13-21)32(39)40/h5-13,15,22-28,30-31,36-37H,14H2,1-4H3/t15-,22+,23-,24-,25+,26+,27+,28-,30-,31+/m0/s1

InChI Key

XCTRVDVYYTYELV-ODNKWTBRSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C4=CC=CC=C4)O)O)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C4=CC=CC=C4)O)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C4=CC=CC=C4)O)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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